4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms
Preparation Methods
The synthesis of 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique structural features.
Materials Science: The compound is used in the development of new materials with specific properties.
Biological Research: It is studied for its potential biological activities and interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain a heterocyclic structure and are known for their diverse biological activities.
Other Halogenated Pyridines: Compounds with different halogen substitutions can have varying reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine, iodine, and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-13-10-8-12(15)17(11(10)6-7-16-13)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWJXRIHCPLIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)C(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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